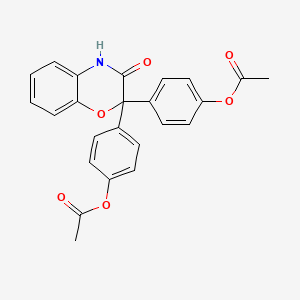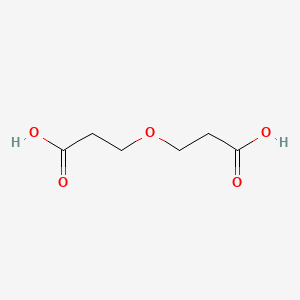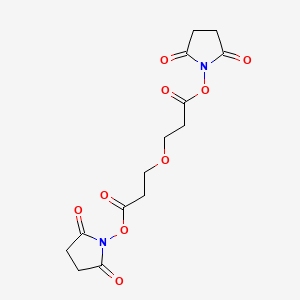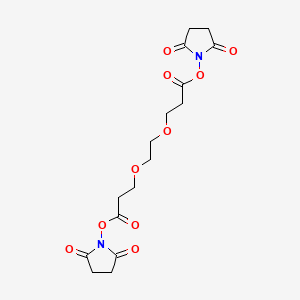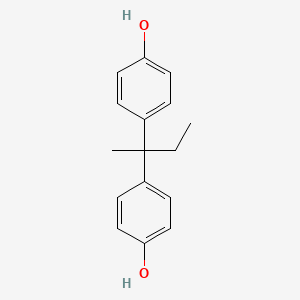
BIT-225
概要
説明
作用機序
準備方法
BIT225の合成経路には、ナフタミドコア構造の形成、続いてピラゾール部分の導入が含まれます。反応条件は通常、目的の化合物の形成を促進するために、有機溶媒と触媒の使用を伴います。 BIT225の工業的生産方法では、これらの合成経路を拡大してより多くの量で化合物を生産し、厳格な品質管理対策を通じて純度と一貫性を確保する可能性があります .
化学反応の分析
BIT225は、以下を含むさまざまな化学反応を受けます。
酸化: BIT225は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: この化合物は還元反応を受けることもでき、還元生成物を形成します。
置換: BIT225は置換反応に関与し、特定の官能基が他の基に置換されます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学的研究への応用
BIT225は、いくつかの科学的研究に応用できる可能性を示しています。
生物学: この化合物がイオンチャネル活性を阻害する能力は、生物学的システムにおけるイオンチャネル機能を研究するための貴重なツールとなります。
医学: BIT225は、宿主細胞内でのウイルスの集合を阻害することによって、HIVおよびC型肝炎感染症の治療の可能性について調査されています.
科学的研究の応用
BIT225 has shown promise in several scientific research applications:
Biology: The compound’s ability to inhibit ion channel activity makes it a valuable tool for studying ion channel functions in biological systems.
Medicine: BIT225 is under investigation for its potential to treat HIV and hepatitis C infections by disrupting viral assembly within host cells.
類似化合物との比較
BIT225は、他の抗ウイルス薬と比較して、その作用機序において独特です。類似の化合物には、以下が含まれます。
アマンタジン: インフルエンザAウイルスのM2イオンチャネルを阻害する抗ウイルス薬。
リマンタジン: アマンタジンと同様に、インフルエンザAウイルスのM2イオンチャネルを標的とします。
ヘキサメチレンアミロライド: コロナウイルスのEタンパク質イオンチャネルの阻害剤。
特性
IUPAC Name |
N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVROWPPEIMRGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031931 | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-71-8 | |
| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIT-225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIT-225 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BIT225 and how does it exert its antiviral effect?
A1: BIT225 primarily targets the viral protein Vpu, found in HIV-1. Vpu typically forms ion channels that facilitate viral release from infected cells. BIT225 acts by blocking the ion channel activity of Vpu, thereby inhibiting the release of mature HIV-1 virions from infected macrophages []. This mechanism of action makes BIT225 particularly interesting, as it targets a late stage in the viral life cycle, potentially impacting viral dissemination and the establishment of viral reservoirs.
Q2: Beyond HIV-1, are there other viruses susceptible to BIT225?
A2: Research suggests that BIT225 exhibits broad-spectrum antiviral activity. It has shown efficacy against various strains of SARS-CoV-2, inhibiting the ion channel activity of the viral E protein, another viroporin []. This broader antiviral activity makes BIT225 a promising candidate for further development against multiple viral threats.
Q3: What is the evidence supporting the antiviral activity of BIT225 in cellular models?
A3: In vitro studies demonstrate potent antiviral activity of BIT225. It significantly reduces HIV-1 release in both acutely and chronically infected macrophages []. Importantly, BIT225 also hinders HIV-1 transfer from monocyte-derived dendritic cells (MDDCs) to activated CD4+ T cells [], suggesting an impact on viral dissemination. Additionally, it effectively reduces viral load and infectivity in SARS-CoV-2 infected cells [].
Q4: Has the efficacy of BIT225 been demonstrated in animal models of viral infection?
A4: Yes, BIT225 has shown remarkable efficacy in a mouse model of severe SARS-CoV-2 infection. When administered orally, BIT225 completely prevented body weight loss and mortality in infected mice, even when treatment commenced after infection []. These findings highlight its potential as a therapeutic intervention for COVID-19.
Q5: Are there any clinical trial data available for BIT225?
A5: Clinical trials have been conducted to assess BIT225's safety, pharmacokinetics, and antiviral activity in HIV-1 infected individuals. A Phase 1b/2a study demonstrated that BIT225 is generally safe and well-tolerated [, ]. While the trial primarily focused on safety and pharmacokinetics, it provided preliminary evidence of BIT225's ability to reduce HIV-1 viral load, particularly within the monocyte reservoir [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







